

J1038: A Technical Guide to an HDAC8 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: J1038

Cat. No.: B15583531

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

J1038 is a novel, selective inhibitor of Histone Deacetylase 8 (HDAC8), identified as 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylic acid. This compound has garnered interest primarily as a potential therapeutic agent against schistosomiasis, a parasitic disease caused by the flatworm *Schistosoma mansoni*. **J1038** targets the parasite's HDAC8 enzyme (smHDAC8), which plays a crucial role in its epigenetic regulation and lifecycle. This technical guide provides a consolidated overview of the available data on **J1038**, with a focus on its physicochemical properties, and outlines relevant experimental protocols and its mechanism of action. While comprehensive quantitative data on solubility and stability are not extensively available in the public domain, this guide synthesizes existing information to support further research and development.

Physicochemical Properties

J1038 is a small molecule belonging to the benzothiazine hydroxamic acid class of compounds. Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	2-methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid	[1][2]
Synonyms	J-1038, T 5979345	[3][4]
CAS Number	949727-86-0	[3][4]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃ S	[3]
Molecular Weight	238.26 g/mol	[3]
Computed XLogP3	0.6	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	4	PubChem

Solubility Profile

Quantitative, experimentally determined solubility data for **J1038** in a range of solvents is not publicly available. However, based on its use in biological assays and the general characteristics of its chemical class, a qualitative solubility profile can be inferred.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a common solvent for preparing stock solutions of HDAC inhibitors for in vitro assays.[5] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
Water	Likely poorly soluble	Hydroxamic acids, in general, are weak acids and exhibit increased solubility in alkaline solutions.[7] Benzothiazine derivatives can have poor water solubility.[8] The computed XLogP3 of 0.6 suggests a degree of lipophilicity which may limit aqueous solubility.
Ethanol	Likely slightly soluble to poorly soluble	Some benzothiazine derivatives have shown low solubility in ethanol.[3]
Aqueous Buffers (e.g., PBS)	Poorly soluble	For biological assays, J1038 is typically diluted from a DMSO stock solution into aqueous buffers. The final DMSO concentration is kept low (e.g., <1%) to avoid solvent toxicity to cells or enzymes.

Stability Profile

Detailed stability studies for **J1038**, including degradation pathways and kinetics under various stress conditions, are not available in published literature. However, general guidance on the

stability of related compounds and standard stability testing protocols can provide a framework for assessing **J1038**.

General Considerations:

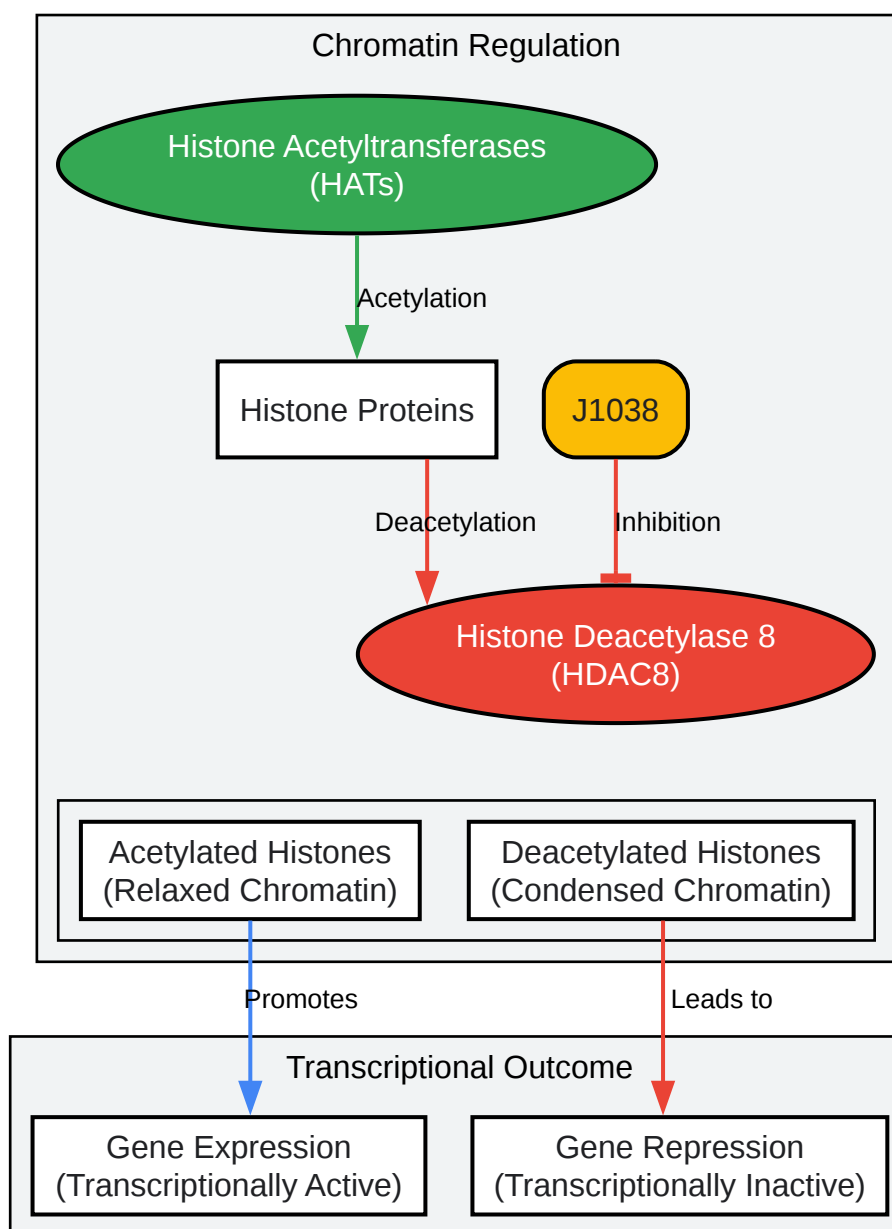
- pH Sensitivity: Benzothiazine derivatives can exhibit instability under acidic or basic conditions.[\[9\]](#)
- Hydrolysis: The hydroxamic acid moiety may be susceptible to hydrolysis.
- Oxidation: The sulfur atom in the benzothiazine ring could be prone to oxidation.
- Photostability: As with many aromatic compounds, there is a potential for degradation upon exposure to light.

Recommended Stability Testing Protocols: According to ICH Q1A(R2) guidelines, a comprehensive stability study for a new drug substance should include:[\[10\]](#)

- Long-term testing: e.g., 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
- Accelerated testing: e.g., 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
- Stress testing: Studies to evaluate the intrinsic stability of the molecule, including the effects of temperature, humidity, oxidation, and photolysis.

Mechanism of Action: HDAC8 Inhibition

J1038 functions as an inhibitor of Histone Deacetylase 8 (HDAC8). HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. In the context of chromatin, this deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDAC8, **J1038** maintains the acetylated state of HDAC8 target proteins, leading to downstream cellular effects. In *S. mansoni*, this inhibition has been shown to induce apoptosis and parasite death.
[\[2\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of **J1038** as an HDAC8 inhibitor.

Experimental Protocols

The following outlines a general workflow for the in vitro characterization of **J1038** as an HDAC8 inhibitor, based on methodologies described in the literature.^{[11][12]}

In Vitro HDAC8 Inhibition Assay

This assay quantifies the ability of **J1038** to inhibit the enzymatic activity of recombinant HDAC8.

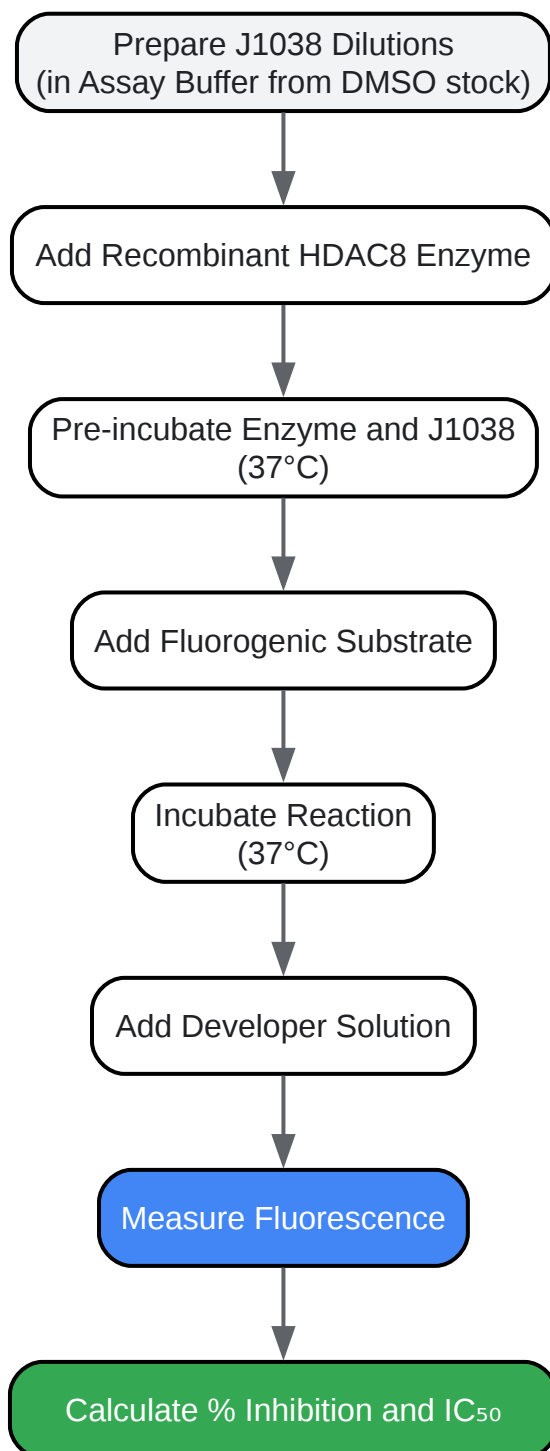
Materials:

- Recombinant human or *S. mansoni* HDAC8
- Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- **J1038** stock solution (in DMSO)
- Developer solution (e.g., Trypsin in assay buffer)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **J1038** in assay buffer from the DMSO stock.
- In a 96-well plate, add the diluted **J1038** solutions. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
- Add recombinant HDAC8 enzyme to all wells except the no-enzyme control.
- Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes).
- Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.

- Calculate the percent inhibition for each **J1038** concentration and determine the IC_{50} value by fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro HDAC8 inhibition assay.

Crystallography of smHDAC8-J1038 Complex

Determining the crystal structure of **J1038** in complex with its target enzyme provides insights into its binding mode and aids in structure-based drug design.

General Protocol:

- **Protein Expression and Purification:** Recombinant *S. mansoni* HDAC8 is expressed (e.g., in *E. coli*) and purified to high homogeneity.
- **Crystallization:** The purified smHDAC8 is crystallized, typically using vapor diffusion methods (sitting or hanging drop).
- **Soaking:** **J1038**, dissolved in a suitable solvent, is introduced into the crystallization drops containing smHDAC8 crystals. The inhibitor diffuses into the crystals and binds to the active site of the enzyme.
- **Cryo-protection and Data Collection:** Crystals are cryo-protected (e.g., by soaking in a solution containing glycerol) and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
- **Structure Determination:** The diffraction data are processed, and the structure of the smHDAC8-**J1038** complex is solved using molecular replacement and refined to yield a high-resolution model of the binding interaction.^[2]

Conclusion

J1038 is a promising selective inhibitor of *S. mansoni* HDAC8. While its primary application has been explored in the context of anti-parasitic drug discovery, its well-defined mechanism of action and chemical structure may warrant investigation in other areas where HDAC8 is a relevant therapeutic target. This guide provides a foundational overview of the currently available technical information on **J1038**. Further studies are required to establish a comprehensive profile of its solubility, stability, pharmacokinetics, and safety to fully evaluate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (2r)-2-Methyl-3-Oxo-4h-1,4-Benzothiazine-6-Carbohydroxamic Acid | C₁₀H₁₀N₂O₃S | CID 25374595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl Sulfoxide | (CH₃)₂SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [J1038: A Technical Guide to an HDAC8 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583531#j1038-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com